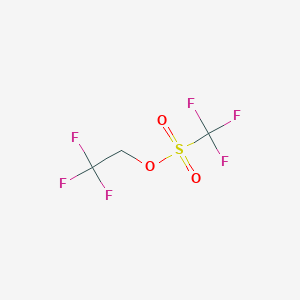

2,2,2-Trifluoroethyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMMSCJWQYWMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073365 | |

| Record name | 2,2,2-Trifluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6226-25-1 | |

| Record name | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6226-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, trifluoro-, 2,2,2-trifluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoroethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a crucial reagent in organic synthesis, particularly for the introduction of the trifluoroethyl group.[1] This document details the most common and efficient synthetic methodologies, complete with experimental protocols and quantitative data. Visual diagrams are included to illustrate the reaction workflow, aiding in the comprehension and replication of the described synthesis.

Introduction

This compound, also known as trifluoroethyl triflate, is a powerful electrophilic trifluoroethylating agent.[2] Its utility is prominent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the incorporation of a trifluoroethyl moiety can significantly enhance biological activity and metabolic stability.[1] This guide focuses on the practical synthesis of this important compound.

Synthetic Routes

The primary and most direct method for the synthesis of this compound involves the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride (triflic anhydride).[3][4] Alternative, though less commonly detailed, routes include the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonyl bromide or trifluoromethanesulfonyl chloride.[2][3]

Reaction of 2,2,2-Trifluoroethanol with Trifluoromethanesulfonic Anhydride

This is the most widely reported method, valued for its relatively high yield and straightforward procedure.[3][4] The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the highly electrophilic sulfur atom of triflic anhydride.

Reaction Scheme:

CF₃CH₂OH + (CF₃SO₂)₂O → CF₃CH₂OSO₂CF₃ + CF₃SO₃H

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,2,2-trifluoroethanol and triflic anhydride.

| Parameter | Value | Reference |

| Reactants | ||

| 2,2,2-Trifluoroethanol (TFE) | 25 ml (0.342 moles) | [3][4] |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 50 ml (0.297 mol) | [3][4] |

| Reaction Conditions | ||

| Initial Stirring | 30 minutes at room temperature | [3][4] |

| Reflux | 3 hours | [3][4] |

| Atmosphere | Nitrogen | [3][4] |

| Product | ||

| This compound | 50.3 g | [3] |

| Yield | 73% | [3][4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

Equipment:

-

100-ml round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Nitrogen inlet

-

Condenser

-

Distillation apparatus

-

Synthesis Procedure

-

Reaction Setup: In a 100-ml flask equipped with a stirrer, a thermometer, a nitrogen introducing pipe, and a condenser, add 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 moles) of 2,2,2-trifluoroethanol at room temperature.[3][4]

-

Initial Reaction: Stir the mixture for 30 minutes in a nitrogen atmosphere at room temperature.[3][4]

-

Reflux: Following the initial stirring, heat the mixture to reflux and maintain for 3 hours.[3][4]

-

Purification: After the reflux period, purify the crude product by distillation to obtain this compound.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Preparation of Trifluoromethanesulfonic Anhydride

Triflic anhydride is a key reagent that can be prepared in the laboratory. The common method for its synthesis is the dehydration of trifluoromethanesulfonic acid using phosphorus pentoxide (P₄O₁₀).[6][7]

Experimental Protocol for Triflic Anhydride Synthesis

-

Reaction Setup: In a dry, 100-ml, round-bottomed flask, charge 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide.

-

Reaction: Stopper the flask and allow it to stand at room temperature for at least 3 hours. The mixture will solidify.

-

Purification: Fit the flask with a short-path distilling head and heat to distill the trifluoromethanesulfonic anhydride. The boiling point is 81–84 °C.[6]

Safety Considerations

-

Trifluoromethanesulfonic anhydride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

This compound is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[8] All handling should be performed in a fume hood with appropriate PPE.

-

The reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to CAS Number 6226-25-1: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1), a powerful and versatile trifluoroethylating agent. Primarily utilized in synthetic organic chemistry, this reagent plays a crucial role in the introduction of the trifluoroethyl moiety into a wide range of molecules. This modification is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability. This document details the chemical and physical properties of this compound, provides a comprehensive synthesis protocol, and describes its key applications, particularly in the synthesis of fluorinated amino acids. Experimental methodologies and safety considerations are also discussed.

Chemical and Physical Properties

This compound, also known as 2,2,2-Trifluoroethyl triflate, is a colorless to pale yellow liquid with a high degree of reactivity.[1][2] Its strong electrophilic nature, attributed to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, makes it a highly efficient reagent for nucleophilic substitution reactions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6226-25-1 | [5] |

| Molecular Formula | C₃H₂F₆O₃S | [6] |

| Molecular Weight | 232.10 g/mol | |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 89-91 °C | [2] |

| Density | 1.61 g/cm³ at 25 °C | [7] |

| Refractive Index | n20/D 1.306 | [7] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [5] |

| Storage Temperature | 2-8 °C | [7] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride with 2,2,2-trifluoroethanol.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

Trifluoromethanesulfonic anhydride (50 ml, 0.297 mol)

-

2,2,2-Trifluoroethanol (25 ml, 0.342 mol)

-

Nitrogen gas supply

-

-

Apparatus:

-

100-ml flask

-

Stirrer

-

Thermometer

-

Nitrogen inlet

-

Condenser

-

Distillation apparatus

-

-

Procedure:

-

In a 100-ml flask equipped with a stirrer, thermometer, nitrogen inlet, and condenser, combine 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mol) of 2,2,2-trifluoroethanol at room temperature.

-

Stir the mixture for 30 minutes under a nitrogen atmosphere.

-

After 30 minutes, heat the mixture to reflux and maintain for 3 hours.

-

Following the reflux period, purify the product by distillation.

-

The expected yield of this compound is approximately 50.3 g (73%).

-

Applications in Organic Synthesis

The primary application of this compound is as a potent trifluoroethylating agent.[8] It is extensively used to introduce the 2,2,2-trifluoroethyl group into various organic molecules, which can significantly alter their biological properties.[9] This makes it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[4]

Synthesis of Fluorinated Amino Acids

A key application is in the synthesis of fluorinated amino acids.[5] The incorporation of fluorine into amino acids can enhance the metabolic stability of peptides and proteins and influence their conformation and biological activity.

Experimental Workflow: Synthesis of a Fluorinated Amino Acid

Caption: Workflow for synthesizing a fluorinated amino acid.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including the side chains of certain amino acids like arginine. This reactivity is central to its utility as an alkylating agent.

Reaction Scheme: Nucleophilic Substitution

Caption: General nucleophilic substitution reaction.

Biological Significance and Cytotoxicity

While primarily a synthetic reagent, this compound has been noted for its cytotoxicity towards cultured leukemia L1210 cells. This biological activity is likely due to its ability to alkylate essential biomolecules within the cells. However, its primary role in drug development is as a building block for creating more complex and targeted therapeutic agents.[9]

Logical Relationship: From Reagent to Biological Effect

Caption: Postulated mechanism of cytotoxicity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic if inhaled or swallowed and causes severe skin burns and eye damage.[7][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The container should be tightly sealed and kept in a refrigerated, inert atmosphere.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 6226-25-1) is a highly valuable reagent for the introduction of the trifluoroethyl group in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry and drug development, where the resulting fluorinated molecules often exhibit improved pharmacological profiles. Researchers and scientists using this compound should be well-versed in its properties, synthesis, and applications, while adhering to strict safety protocols. The continued exploration of its reactivity will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]

- 5. This compound | 6226-25-1 [chemicalbook.com]

- 6. This compound | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,2-三氟乙基三氟甲磺酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Reactivity of 2,2,2-Trifluoroethyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf), a powerful and versatile reagent, has emerged as a cornerstone in modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its significance lies in its ability to introduce the trifluoroethyl moiety (-CH₂CF₃) into a wide array of molecules. The incorporation of this group can profoundly influence the parent molecule's biological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for drug design and optimization. This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 2,2,2-trifluoroethyl triflate, complete with experimental protocols and mechanistic insights.

Structure and Properties

2,2,2-Trifluoroethyl triflate is a colorless to pale yellow liquid with the chemical formula C₃H₂F₆O₃S.[1][2] The molecule consists of a 2,2,2-trifluoroethyl group linked to a trifluoromethanesulfonate (triflate) group through an oxygen atom. The triflate group is an exceptionally good leaving group, which is key to the compound's high reactivity.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 6226-25-1 | [4] |

| Molecular Formula | C₃H₂F₆O₃S | [5] |

| Molecular Weight | 232.10 g/mol | [5] |

| Density | 1.61 g/cm³ | |

| Boiling Point | 91 °C | [6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Reacts with water | [6] |

Reactivity and Mechanistic Overview

The reactivity of 2,2,2-trifluoroethyl triflate is dominated by the exceptional leaving group ability of the triflate anion (TfO⁻). The triflate group's stability, a consequence of resonance delocalization and the strong electron-withdrawing nature of the trifluoromethyl group, makes the C-O bond highly polarized and susceptible to nucleophilic attack.[3] Consequently, 2,2,2-trifluoroethyl triflate is a potent electrophile and readily participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.

The general mechanism involves the backside attack of a nucleophile on the α-carbon of the trifluoroethyl group, leading to the displacement of the triflate leaving group in a single, concerted step.

Caption: Generalized Sₙ2 reaction mechanism of 2,2,2-trifluoroethyl triflate with a nucleophile.

This reactivity makes it a premier reagent for the trifluoroethylation of a wide range of nucleophiles, including oxygen, nitrogen, sulfur, and phosphorus-containing compounds.

Applications in Organic Synthesis

O-Trifluoroethylation

2,2,2-Trifluoroethyl triflate is highly effective for the O-trifluoroethylation of alcohols and phenols to form trifluoroethyl ethers.

Table of O-Trifluoroethylation Reactions

| Nucleophile | Product | Yield (%) | Reference(s) |

| 4'-Hydroxyacetophenone | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 71 |

-

Materials: 4'-Hydroxyacetophenone, 2,2,2-trifluoroethyl triflate, sodium hydride (60% dispersion in mineral oil), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, slowly add sodium hydride (0.35 g, 8.75 mmol of 60% dispersion) at room temperature. b. Stir the resulting mixture for 10 minutes. c. Add 2,2,2-trifluoroethyl triflate (1.27 mL, 8.38 mmol) to the reaction mixture. d. Heat the reaction to 60 °C and stir overnight. e. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL). f. Wash the organic layer with water (50 mL) and then with brine (50 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-(2,2,2-trifluoroethoxy)acetophenone as a pale yellow solid.

Caption: Experimental workflow for O-trifluoroethylation of 4'-hydroxyacetophenone.

N-Trifluoroethylation

The introduction of a trifluoroethyl group onto nitrogen atoms is crucial in medicinal chemistry. 2,2,2-Trifluoroethyl triflate is a potent reagent for the N-trifluoroethylation of amines, including anilines and amino acid derivatives.[4][7]

Table of N-Trifluoroethylation Reactions

| Nucleophile | Product | Yield (%) | Reference(s) |

| o-Methylaniline | 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | 83 | [7] |

| 2-Oxoquazepam | N-(2,2,2-Trifluoroethyl)-2-oxoquazepam | 80-85 | [8] |

-

Materials: Aniline derivative, 2,2,2-trifluoroethylamine hydrochloride, sodium nitrite, iron(III) meso-tetra(phenyl)porphine chloride (Fe(TPP)Cl), and water.

-

Procedure: a. In a Schlenk tube, dissolve 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol) and sodium nitrite (0.6 mmol) in water (4 mL). b. Stir the solution at room temperature for 30 minutes. c. Add the aniline derivative (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution. d. Continue stirring at room temperature for 12 hours. e. Extract the reaction mixture with ethyl acetate (3 x 15 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

S-Trifluoroethylation

The synthesis of trifluoroethyl thioethers is readily achieved using 2,2,2-trifluoroethyl triflate with thiol nucleophiles. These products are valuable intermediates in organic synthesis.

Detailed experimental protocols and yield data for the S-trifluoroethylation using 2,2,2-trifluoroethyl triflate are less commonly reported in readily accessible literature but are expected to proceed under similar basic conditions as O- and N-trifluoroethylations.

P-Trifluoroethylation

Phosphines react readily with 2,2,2-trifluoroethyl triflate to form phosphonium salts. These salts are versatile intermediates, for example, in Wittig-type reactions.

Table of P-Trifluoroethylation Reactions

| Nucleophile | Product | Yield | Reference(s) |

| Triphenylphosphine | (2,2,2-Trifluoroethyl)triphenylphosphonium triflate | High | [9] |

| Lithium diphenylphosphide | (2,2-Difluorovinyl)diphenylphosphine oxide (after elimination) | High | [9] |

-

Materials: Triphenylphosphine and 2,2,2-trifluoroethyl triflate.

-

Procedure: The reaction is typically carried out by reacting equimolar amounts of triphenylphosphine and 2,2,2-trifluoroethyl triflate in a suitable aprotic solvent. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.

Synthesis of 2,2,2-Trifluoroethyl Triflate

2,2,2-Trifluoroethyl triflate is typically synthesized by the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride (triflic anhydride).[6][10]

-

Materials: 2,2,2-Trifluoroethanol and trifluoromethanesulfonic anhydride.

-

Procedure: a. In a flask equipped with a stirrer, thermometer, and condenser under a nitrogen atmosphere, combine trifluoromethanesulfonic anhydride (0.297 mol) and 2,2,2-trifluoroethanol (0.342 mol) at room temperature. b. Stir the mixture for 30 minutes. c. Heat the reaction mixture to reflux for 3 hours. d. After cooling, the product is isolated by distillation, affording 2,2,2-trifluoroethyl trifluoromethanesulfonate in approximately 73% yield.

Caption: Workflow for the synthesis of 2,2,2-trifluoroethyl triflate.

Conclusion

2,2,2-Trifluoroethyl triflate is a highly reactive and indispensable reagent for the introduction of the trifluoroethyl group into organic molecules. Its utility spans a broad range of nucleophiles, enabling the synthesis of diverse fluorinated compounds with significant potential in drug discovery and materials science. The straightforward Sₙ2 reactivity, coupled with the excellent leaving group ability of the triflate anion, ensures high efficiency in these transformations. The experimental protocols provided herein offer a practical guide for the synthesis and application of this powerful trifluoroethylating agent. As the demand for novel fluorinated molecules continues to grow, the importance of 2,2,2-trifluoroethyl triflate in the synthetic chemist's toolbox is set to increase even further.

References

- 1. This compound | 6226-25-1 | TCI AMERICA [tcichemicals.com]

- 2. 2,2,2-Trifluoroethyl Triflate | CymitQuimica [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6226-25-1 [chemicalbook.com]

- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Trifluoroethylation with CF3CH2OTf

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoroethyl group (-CH2CF3) is of particular interest due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical properties of parent molecules. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF3CH2OTf), a powerful and versatile trifluoroethylating agent, has emerged as a key reagent for the efficient installation of this valuable functional group. This technical guide provides a comprehensive overview of the mechanism of trifluoroethylation using CF3CH2OTf, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: A Nucleophilic Substitution Approach

The trifluoroethylation of various nucleophiles with 2,2,2-trifluoroethyl triflate proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the nucleophile attacks the electrophilic methylene carbon of CF3CH2OTf, leading to the simultaneous displacement of the highly effective trifluoromethanesulfonate (triflate) leaving group.[1][2] The triflate anion is an excellent leaving group due to the significant resonance stabilization of its negative charge, which facilitates the reaction.

The reaction rate is dependent on the concentration of both the nucleophile and the trifluoroethylating agent, a characteristic feature of an S(_N)2 reaction.[1][2] Steric hindrance around the nucleophilic center can significantly impact the reaction rate, with less hindered nucleophiles generally reacting more readily. The choice of solvent also plays a crucial role; polar aprotic solvents are generally preferred as they solvate the cation without strongly solvating the anionic nucleophile, thereby enhancing its nucleophilicity.[1]

Mechanistic Insights from Computational Studies

While extensive experimental evidence supports the S(_N)2 mechanism, computational studies provide deeper insights into the transition state and energetics of the reaction. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, including the structures of the reactants, transition state, and products, as well as their relative energies.

Such studies would likely confirm a trigonal bipyramidal transition state, characteristic of S(_N)2 reactions, where the incoming nucleophile and the departing triflate group are positioned at the apical positions. The analysis of the potential energy surface would provide the activation energy barrier, offering a quantitative measure of the reaction's feasibility.

dot

Conclusion

2,2,2-Trifluoroethyl triflate is a highly effective reagent for the introduction of the trifluoroethyl group into a variety of nucleophilic substrates. The reaction proceeds through a well-established S(_N)2 mechanism, offering a predictable and efficient synthetic route. The provided experimental protocols serve as a practical guide for the implementation of this methodology in a laboratory setting. Further research, particularly in expanding the substrate scope with comprehensive quantitative data and detailed computational analyses for a broader range of nucleophiles, will continue to refine our understanding and application of this important transformation in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the ¹⁹F NMR of 2,2,2-Trifluoroethyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf). This compound is a powerful trifluoroethylating agent utilized in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its NMR characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Predicted ¹⁹F NMR Spectral Data

Due to the presence of two distinct trifluoromethyl (CF₃) groups in this compound, the ¹⁹F NMR spectrum is expected to show two primary signals. The chemical environments of the fluorine nuclei in the trifluoroethyl group (CF₃CH₂–) and the trifluoromethanesulfonate (triflate) group (CF₃SO₃–) are different, leading to distinct chemical shifts.

Based on typical values for similar functional groups found in the literature, the following are the predicted ¹⁹F NMR spectral parameters. The triflate group typically appears at a higher field (less shielded) compared to the trifluoroethyl group.

| Fluorine Group | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CF₃SO₃- | ~ -77 | Singlet | N/A |

| CF₃CH₂- | ~ -74 | Triplet | ~ 8-10 Hz (³JHF) |

Note: These values are estimations based on analogous compounds and may vary depending on the solvent, concentration, and spectrometer frequency. The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).

Spin-Spin Coupling Analysis

The predicted multiplicity of the signals provides valuable structural information. The CF₃ group of the triflate moiety is not directly bonded to any protons, and long-range coupling is generally not observed, resulting in a singlet. In contrast, the CF₃ group of the trifluoroethyl moiety is three bonds away from the two protons of the adjacent methylene (–CH₂–) group. This proximity leads to through-bond spin-spin coupling (³JHF), splitting the CF₃ signal into a triplet according to the n+1 rule (where n=2 protons).

The logical relationship of this spin-spin coupling is visualized in the diagram below.

Caption: Spin-spin coupling in CF₃CH₂OTf.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and is inert. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: An external reference standard is typically used for ¹⁹F NMR. A sealed capillary containing a known reference compound, such as trichlorofluoromethane (CFCl₃), can be inserted into the NMR tube.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube. After adding the sample solution and the reference capillary, cap the tube securely.

3.2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a fluorine-observe probe is required.

-

Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the lock signal to achieve a narrow and symmetrical peak shape, which is crucial for high resolution.

3.3. Acquisition Parameters

-

Experiment: Select a standard one-pulse ¹⁹F experiment. If proton coupling is to be observed, a ¹⁹F{¹H} coupled spectrum should be acquired. For a simplified spectrum showing only the chemical shifts, a proton-decoupled experiment (¹⁹F{¹H}) is recommended.

-

Spectral Width: The chemical shift range for ¹⁹F NMR is wide. A spectral width of at least 200 ppm (approximately 80,000 Hz on a 400 MHz spectrometer) is a good starting point to ensure all signals are captured. Center the spectrum around an estimated midpoint of the expected signals (e.g., -75 ppm).

-

Pulse Width: Use a calibrated 90° pulse width for quantitative measurements.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans: For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the known chemical shift of the external standard.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Experimental Workflow

The following diagram illustrates the workflow for the ¹⁹F NMR analysis of this compound.

Caption: ¹⁹F NMR experimental workflow.

An In-depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoroethyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl trifluoromethanesulfonate, a potent trifluoroethylating agent, is a critical reagent in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, however, necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and reliable experimental outcomes. This guide provides a comprehensive overview of the stability and storage of this compound, consolidating available data on its properties, recommended storage conditions, and potential degradation pathways. Detailed experimental protocols for its synthesis are also provided, alongside visual representations of key chemical processes to facilitate a deeper understanding of its behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling and for predicting its behavior under various experimental conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂F₆O₃S |

| Molecular Weight | 232.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 91 °C (literature)[1] |

| Density | 1.61 g/mL[1] |

| Refractive Index | n20/D 1.31[1] |

| Purity | ≥97.0% (GC) |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. |

Stability and Degradation

This compound is a reactive compound, and its stability is influenced by several factors, primarily moisture, temperature, and the presence of incompatible materials.

Hydrolytic Stability

Thermal Stability

Thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors.[2] Upon heating, the compound is expected to decompose, yielding toxic products.

Table 2: Hazardous Decomposition Products

| Product | Chemical Formula |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Sulfur oxides | SOₓ |

| Hydrogen fluoride | HF |

While a specific decomposition temperature is not defined in the available literature, it is crucial to avoid exposing the compound to high temperatures.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

-

Strong acids: May catalyze decomposition.

-

Moisture/Water: Leads to hydrolysis.[2]

-

Air: The compound is noted to be air-sensitive, likely due to the presence of atmospheric moisture.[2]

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 3: Recommended Storage and Handling Procedures

| Parameter | Recommendation |

| Storage Temperature | Refrigerate at 2-8°C.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] |

| Container | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

-

In a 100-mL flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser, place 50 mL (0.297 mol) of trifluoromethanesulfonic anhydride and 25 mL (0.342 mol) of 2,2,2-trifluoroethanol at room temperature.

-

Stir the mixture for 30 minutes under a nitrogen atmosphere.

-

Following the initial stirring, heat the mixture to reflux and maintain for 3 hours.

-

After the reflux period, purify the product by distillation to obtain this compound. The reported yield for this procedure is approximately 73%.

Signaling Pathways and Logical Relationships

Hydrolysis Decomposition Pathway

The hydrolysis of this compound is a critical degradation pathway. The following diagram illustrates the reaction of the ester with water to form its constituent alcohol and acid.

Caption: Hydrolysis of this compound.

General Reactivity as a Trifluoroethylating Agent

This compound is a powerful electrophile used to introduce the trifluoroethyl group onto various nucleophiles. This reactivity is central to its synthetic utility but also underscores its inherent instability in the presence of nucleophilic species.

Caption: General SN2 reaction with a nucleophile.

Conclusion

The stability of this compound is a critical consideration for its effective and safe use in research and development. This guide has outlined the key factors influencing its stability, including its sensitivity to moisture and heat, and its incompatibility with strong oxidizing agents and acids. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere—is essential for preserving its quality. The provided synthesis protocol and diagrams of its degradation and reactivity pathways offer a foundational understanding for professionals working with this versatile and powerful reagent. Further quantitative studies on its degradation kinetics would be beneficial for more precise predictions of its shelf-life under various conditions.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 2,2,2-Trifluoroethyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl trifluoromethanesulfonate, also known as trifluoroethyl triflate, is a powerful and versatile reagent in organic synthesis, particularly valued for its ability to introduce the trifluoroethyl group into molecules.[1] Its utility in the synthesis of fluorinated compounds makes it relevant in pharmaceutical development and material science. However, its high reactivity also brings significant hazards. This guide provides an in-depth overview of the hazards associated with this compound and the necessary safety precautions for its handling, storage, and disposal.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 6226-25-1[2][3] |

| Molecular Formula | C₃H₂F₆O₃S[3] |

| Molecular Weight | 232.10 g/mol [4] |

| Appearance | Clear colorless to yellow liquid[1] |

| Boiling Point | 89-91 °C at 740 mmHg[5] |

| Density | 1.611 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.306[4] |

| Solubility | Slightly soluble in water[6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard classifications.[7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed[7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 2 / 4 | H330/H332: Fatal/Harmful if inhaled[4][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7] |

Toxicological Information

The primary toxicological concerns with this compound are its acute toxicity and corrosivity.

Quantitative Toxicity Data

While specific oral and dermal LD50 values are not consistently reported across safety data sheets, the available quantitative data for inhalation toxicity is provided below. The classifications for oral and dermal toxicity indicate a significant hazard.

| Route of Exposure | Species | Value | Reference |

| Inhalation | Rat | LC50: 876 ppm (6 hours) | [2] |

| Oral | - | Category 3 / 4 (Toxic/Harmful) | [7][8] |

| Dermal | - | Category 4 (Harmful) | [3] |

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is its corrosive nature, which can cause severe damage to tissues upon contact.[3] As a highly reactive triflating agent, it can react with biological nucleophiles, such as water, proteins, and nucleic acids, leading to cellular damage. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[3] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[8]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method aims to classify a substance into a toxicity category with the use of a minimal number of animals.

-

Animal Model: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions for at least 5 days to acclimatize.

-

Dosing: A single dose is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next dose level.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The toxicity category is determined based on the number of animals that die at specific dose levels.

Acute Dermal Toxicity - OECD 402

This test evaluates the health hazards from short-term dermal exposure.

-

Animal Model: Rats, rabbits, or guinea pigs can be used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.

-

Dose Levels: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observation Period: Animals are observed for 14 days for signs of toxicity, skin irritation, and mortality.

-

Endpoint: The dermal LD50 value can be calculated if a full study is performed.

Acute Inhalation Toxicity - OECD 403

This guideline is used to assess the hazards of inhaled substances.

-

Animal Model: The rat is the preferred species.

-

Exposure Method: Exposure is typically "nose-only" to avoid ingestion of the test substance. The substance is delivered as a vapor or aerosol at a controlled concentration.

-

Exposure Duration: A standard exposure duration is 4 hours.

-

Concentrations: A limit test at a high concentration may be performed, or a study with at least three concentrations to determine the LC50.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LC50 value is determined, which is the concentration expected to cause death in 50% of the test animals.

Safety Precautions and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, strict adherence to safety protocols is mandatory.

| Precaution | Details |

| Engineering Controls | Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary.[10] |

| Skin and Body Protection | Wear appropriate protective gloves (impervious) and clothing to prevent skin exposure.[2][10] A lab coat and, if necessary, protective boots should be worn.[10] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be required.[10] |

Handling and Storage

Proper handling and storage are crucial to prevent accidents and exposure.

| Aspect | Recommendation |

| Handling | Do not breathe mist, vapors, or spray.[2] Avoid contact with skin, eyes, and clothing.[2] Use only non-sparking tools.[9] Take precautionary measures against static discharge.[9] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store under an inert atmosphere.[3] Keep refrigerated (2-8°C is often recommended).[4] Store in a corrosives area.[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and bases.[2][8] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration.[11] Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water.[10] Seek immediate medical attention.[10] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Specific Hazards | The product is flammable and may be explosive if heated under confinement.[8] Thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[2][3] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2] |

Accidental Release Measures

| Step | Action |

| Personal Precautions | Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10] |

| Containment and Cleanup | Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[3] |

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Transport Information

This compound is regulated for transport.

| Regulation | Information |

| UN Number | UN2927 (DOT) / UN2920 (some sources)[2][9] |

| Proper Shipping Name | Toxic liquid, corrosive, organic, n.o.s. (this compound)[2] |

| Transport Hazard Class | 6.1 (Toxic)[2] |

| Subsidiary Hazard Class | 8 (Corrosive)[2] |

| Packing Group | II[2] |

Conclusion

This compound is a valuable synthetic reagent, but it poses significant health and safety risks, including acute toxicity, severe corrosivity, and flammability. A thorough understanding of these hazards, coupled with strict adherence to the safety precautions outlined in this guide, is essential for its safe use in a laboratory or industrial setting. Researchers, scientists, and drug development professionals must prioritize safety through proper engineering controls, the consistent use of appropriate personal protective equipment, and adherence to established protocols for handling, storage, and emergency response.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.nl [fishersci.nl]

- 4. This compound 95 6226-25-1 [sigmaaldrich.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. This compound | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. This compound | 6226-25-1 | TCI AMERICA [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate in Organic Solvents: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFEtO-Tf) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes qualitative solubility based on published data and inferences from its use in chemical synthesis. Furthermore, a detailed experimental protocol for determining the qualitative and semi-quantitative solubility of TFEtO-Tf is provided to enable researchers to assess its suitability in specific solvent systems. This guide aims to be an essential resource for scientists and professionals working with this versatile and highly reactive trifluoroethylating agent.

Introduction

This compound, often abbreviated as TFEtO-Tf, is a powerful and versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethyl group into a wide array of molecules.[1] Its application is particularly prominent in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity. Given its high reactivity, understanding the solubility of TFEtO-Tf in various organic solvents is critical for reaction design, optimization, and purification processes. This guide provides a centralized resource on the solubility profile of this important reagent.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses highly polar and fluorinated regions, which dictate its interactions with different types of solvents.

-

Polarity: The presence of the trifluoromethanesulfonate (-OTf) group, a strong electron-withdrawing group, and the ether linkage impart significant polarity to the molecule. This suggests good solubility in polar aprotic solvents that can stabilize its dipole moment.

-

Fluorophilicity: With two trifluoromethyl groups, the compound has a significant "fluorous" character. Highly fluorinated molecules often exhibit unique solubility properties, sometimes showing preference for other fluorinated solvents or forming a separate phase with common organic solvents. However, the relatively small size of TFEtO-Tf allows for greater miscibility with a range of polar organic solvents.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the oxygen atoms of the sulfonate group, but it lacks hydrogen bond donating capabilities. This limits its solubility in protic solvents where hydrogen bond donation from the solvent is a key factor for solvation.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents. The data is compiled from publicly available sources and inferred from its documented use in chemical reactions.

| Solvent | Solvent Type | Qualitative Solubility | Source/Justification |

| Water | Polar Protic | Slightly Soluble | Explicitly stated in chemical supplier data sheets.[2][3] |

| Chloroform (CHCl₃) | Weakly Polar | Soluble | Explicitly stated as soluble in a chemical database.[4] |

| Methanol (MeOH) | Polar Protic | Slightly Soluble | Explicitly stated as slightly soluble in a chemical database.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent in reactions involving this reagent.[5] |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Frequently employed as a solvent in reactions utilizing this compound.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Utilized as a reaction solvent, indicating sufficient solubility.[6] |

| Dichloromethane (DCM) | Weakly Polar | Likely Soluble | Inferred from its polarity, which is similar to chloroform. |

| Acetone | Polar Aprotic | Likely Soluble | Inferred based on its polarity and ability to dissolve polar compounds. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Likely Soluble | Often used in work-up procedures for reactions with this reagent, suggesting some solubility.[5] |

| Toluene | Nonpolar | Likely Sparingly Soluble | Inferred due to the significant polarity mismatch. |

| Hexanes | Nonpolar | Likely Insoluble | Inferred due to the high polarity of the triflate and the nonpolar nature of the solvent. |

| 2,2,2-Trifluoroethanol (TFE) | Fluorinated/Polar Protic | Soluble | One of the starting materials for its synthesis, implying miscibility.[7] |

| Trifluoromethanesulfonic Anhydride | Polar Aprotic | Soluble | A reactant in its synthesis, indicating solubility.[7] |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

4.1. Materials and Equipment

-

This compound (of known purity)

-

A range of high-purity organic solvents

-

Small glass vials (e.g., 2 mL) with screw caps

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance (for semi-quantitative analysis)

-

Temperature-controlled environment (e.g., lab bench at a recorded temperature)

4.2. Procedure

4.2.1. Qualitative Solubility Determination

-

Solvent Addition: To a clean, dry glass vial, add 1 mL of the test solvent.

-

Solute Addition: Add 100 µL of this compound to the solvent.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 1 minute.

-

Observation: Allow the mixture to stand for 5 minutes and observe.

-

Soluble: The mixture remains a single, clear, and colorless phase.

-

Slightly Soluble: The mixture is hazy, or a small amount of a second liquid phase is visible.

-

Insoluble: Two distinct liquid phases are clearly visible.

-

-

Record Results: Record the observations for each solvent tested.

4.2.2. Semi-Quantitative Solubility Determination (by mass)

-

Initial Weighing: Tare a clean, dry glass vial on an analytical balance.

-

Solvent Addition and Weighing: Add approximately 1 mL of the test solvent to the vial and record the exact mass.

-

Titration with Solute: Add small, known volumes (e.g., 10 µL) of this compound to the solvent. After each addition, cap the vial, vortex for 1 minute, and observe for any signs of insolubility (haziness or phase separation).

-

Endpoint Determination: Continue adding the solute until the solution becomes persistently hazy or a second phase appears and does not disappear upon further mixing.

-

Final Weighing: Record the total volume of the solute added to reach the saturation point.

-

Calculation: Calculate the approximate solubility in g/100 g of solvent using the recorded masses and volumes, and the known density of this compound (approximately 1.611 g/mL).

4.3. Safety Precautions

-

This compound is corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Workflow for Solubility Assessment and Application

The following diagram illustrates a logical workflow for assessing the solubility of this compound and applying this knowledge in a research context.

Caption: Workflow for assessing and applying solubility data.

Conclusion

While precise quantitative solubility data for this compound remains limited in the public domain, a comprehensive qualitative understanding can be established through existing literature, chemical principles, and direct experimental observation. This guide provides a foundational understanding of its solubility in a range of organic solvents, which is critical for its effective use in synthesis and drug development. The provided experimental protocol offers a straightforward and reliable method for researchers to determine its solubility in novel solvent systems, thereby facilitating the design of robust and efficient chemical processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6226-25-1 [chemicalbook.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 6226-25-1 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl trifluoromethanesulfonate, commonly abbreviated as CF₃CH₂OTf, is a powerful and versatile reagent in modern organic synthesis. Its significance lies in its ability to introduce the trifluoroethyl (-CH₂CF₃) moiety into a wide range of organic molecules. The incorporation of this group is of particular interest in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Synthesis of this compound

The reagent itself can be readily synthesized in the laboratory. The most common method involves the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.

Experimental Protocol:

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser, add trifluoromethanesulfonic anhydride (50 mL, 0.297 mol) and 2,2,2-trifluoroethanol (25 mL, 0.342 mol) at room temperature.

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes at room temperature, followed by refluxing for 3 hours.[1][2]

-

Purification: After the reaction is complete, the desired product is isolated by distillation.

-

Yield: This procedure typically affords this compound in approximately 73% yield (50.3 g).[1][2]

O-Trifluoroethylation of Alcohols and Phenols

This compound is an excellent reagent for the O-trifluoroethylation of various hydroxyl-containing compounds, including alcohols and phenols, to furnish the corresponding trifluoroethyl ethers. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, thereby activating it for nucleophilic attack.

General Workflow for O-Trifluoroethylation

References

Application Notes and Protocols: Trifluoroethylation of Amines with 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-CH₂CF₃) into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl moiety can act as a lipophilic hydrogen bond donor and can significantly influence the pKa of nearby functionalities. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf), also known as trifluoroethyl triflate, is a potent electrophilic trifluoroethylating agent used for the alkylation of various nucleophiles, including amines.[1][2][3] Its high reactivity, driven by the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion, allows for the efficient trifluoroethylation of primary and secondary amines under relatively mild conditions.[4] This document provides detailed application notes and protocols for the N-trifluoroethylation of amines using this powerful reagent.

Reaction and Mechanism

The trifluoroethylation of primary and secondary amines with this compound proceeds via a direct nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of the trifluoroethyl triflate, displacing the triflate leaving group. A subsequent deprotonation step, typically by a hindered, non-nucleophilic base or excess amine, yields the neutral trifluoroethylated amine product.

Data Presentation: Substrate Scope and Yields

The trifluoroethylation of a variety of primary and secondary amines with this compound generally proceeds in high yields. The reaction is tolerant of a range of functional groups. Below is a summary of representative examples.

| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | N-(2,2,2-Trifluoroethyl)aniline | CH₂Cl₂, Et₃N, 0 °C to rt, 4h | 92 |

| 2 | 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | THF, 2,6-lutidine, rt, 6h | 88 |

| 3 | Benzylamine | N-Benzyl-N-(2,2,2-trifluoroethyl)amine | Acetonitrile, K₂CO₃, rt, 3h | 95 |

| 4 | Dibenzylamine | N,N-Dibenzyl-N-(2,2,2-trifluoroethyl)amine | Benzene, reflux, 12h | 85[4] |

| 5 | Piperidine | 1-(2,2,2-Trifluoroethyl)piperidine | CH₂Cl₂, Proton-Sponge®, rt, 2h | 98 |

| 6 | Morpholine | 4-(2,2,2-Trifluoroethyl)morpholine | DMF, DIPEA, 60 °C, 5h | 91 |

| 7 | n-Butylamine | N-Butyl-N-(2,2,2-trifluoroethyl)amine | THF, Et₃N, 0 °C to rt, 4h | 89 |

Experimental Protocols

General Protocol for the N-Trifluoroethylation of Amines

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile)

-

Non-nucleophilic base (e.g., Triethylamine, 2,6-Lutidine, Proton-Sponge®, K₂CO₃) (1.2 - 2.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.2 - 2.0 eq) to the stirred solution.

-

Slowly add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis. Gentle heating may be required for less reactive amines.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-trifluoroethylated amine.

Specific Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)aniline (Table 1, Entry 1)

Materials:

-

Aniline (0.93 g, 10.0 mmol)

-

This compound (3.48 g, 15.0 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

-

Triethylamine (Et₃N) (2.02 g, 20.0 mmol)

Procedure:

-

To a 100 mL dry round-bottom flask under a nitrogen atmosphere, add aniline (0.93 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add triethylamine (2.02 g, 20.0 mmol) to the solution.

-

Slowly add this compound (3.48 g, 15.0 mmol) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into 50 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (Hexane:Ethyl Acetate gradient) to yield N-(2,2,2-trifluoroethyl)aniline as a colorless oil (1.61 g, 92% yield).

Experimental Workflow

Conclusion

The N-trifluoroethylation of primary and secondary amines using this compound is a highly efficient and reliable method for the synthesis of N-trifluoroethylated amines. The reaction proceeds under mild conditions and generally provides high yields with a broad range of amine substrates. These protocols provide a solid foundation for researchers in drug discovery and organic synthesis to incorporate the valuable trifluoroethyl motif into their target molecules.

References

O-Trifluoroethylation of Alcohols using 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (CF3CH2OTf): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-OCH2CF3) into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds by increasing their metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF3CH2OTf), also known as trifluoroethyl triflate, is a potent electrophilic trifluoroethylating agent utilized for the formation of C-O bonds with a variety of alcohol substrates. Its high reactivity, driven by the excellent triflate leaving group, allows for the efficient synthesis of 2,2,2-trifluoroethyl ethers under relatively mild conditions.

These application notes provide a comprehensive overview of the O-trifluoroethylation of alcohols using CF3CH2OTf, including detailed experimental protocols, a summary of reaction conditions and yields, and a depiction of the underlying reaction mechanism.

Reaction Mechanism

The O-trifluoroethylation of alcohols with CF3CH2OTf proceeds via a Williamson ether synthesis-type mechanism. The reaction is initiated by the deprotonation of the alcohol (a primary, secondary, or phenolic hydroxyl group) using a suitable base to form a more nucleophilic alkoxide or phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the alkoxide attacks the electrophilic methylene carbon of CF3CH2OTf, displacing the trifluoromethanesulfonate (triflate) leaving group to yield the corresponding 2,2,2-trifluoroethyl ether.

Due to the SN2 nature of the reaction, it is most efficient for primary and secondary alcohols. Tertiary alcohols are more prone to elimination reactions, especially at elevated temperatures, due to steric hindrance around the hydroxyl group.

Caption: General mechanism for the O-trifluoroethylation of alcohols.

Experimental Protocols

Protocol 1: Synthesis of this compound (CF3CH2OTf)

This protocol describes the preparation of the trifluoroethylating agent from commercially available starting materials.[1][2]

Materials:

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

2,2,2-Trifluoroethanol (TFE)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for reflux and distillation

Procedure:

-

In a 100-mL flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and condenser, combine 50 mL (0.297 mol) of trifluoromethanesulfonic anhydride and 25 mL (0.342 mol) of 2,2,2-trifluoroethanol at room temperature.

-

Stir the mixture under a nitrogen atmosphere for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, purify the product by distillation to obtain this compound as a colorless liquid. (Typical yield: ~73%).[1][2]

Protocol 2: General Procedure for O-Trifluoroethylation of Alcohols and Phenols

This protocol outlines a general method for the O-trifluoroethylation of a variety of alcohol substrates. The choice of base and solvent may be optimized for specific substrates.

Materials:

-

Alcohol or phenol substrate

-

This compound (CF3CH2OTf)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3), or a non-nucleophilic amine base)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a solution of the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent under an inert atmosphere, add the base (1.1-1.5 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide or phenoxide.

-

Add this compound (1.1-1.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (see Table 1 for typical conditions) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,2,2-trifluoroethyl ether.

Data Presentation

The following table summarizes typical reaction conditions and yields for the O-trifluoroethylation of various alcohol substrates. Please note that specific yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

Table 1: O-Trifluoroethylation of Various Alcohols with CF3CH2OTf

| Entry | Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Primary Aliphatic Alcohol | NaH | THF | 0 - RT | 2 - 6 | Good to Excellent |

| 2 | Secondary Aliphatic Alcohol | NaH | DMF | RT - 60 | 4 - 12 | Moderate to Good |

| 3 | Phenol | K2CO3 | MeCN | Reflux | 6 - 18 | Good |

| 4 | Electron-rich Phenol | K2CO3 | DMF | 80 | 8 - 16 | Good to Excellent |

| 5 | Electron-deficient Phenol | Cs2CO3 | DMF | 100 | 12 - 24 | Moderate to Good |

| 6 | Tertiary Aliphatic Alcohol | NaH | THF | RT | 24+ | Low to No Reaction* |

* Elimination products are often observed.

Experimental Workflow